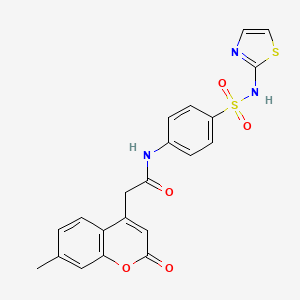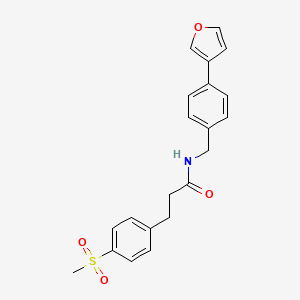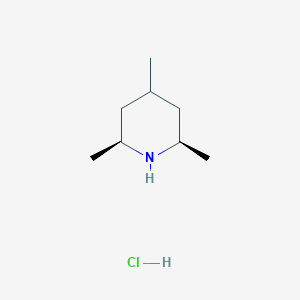
methyl 1-benzyl-1H-indazole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-benzyl-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mécanisme D'action
Target of Action
Methyl 1-benzyl-1H-indazole-3-carboxylate, also known as 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester, is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the growth and survival of cells .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and cell volume control . Downstream effects can include altered cell proliferation and survival, potentially influencing disease states such as cancer .
Pharmacokinetics
It is known that the compound has a melting point of 162-163℃ and a predicted boiling point of 3452±150 °C . It is slightly soluble in chloroform and methanol , which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action can include changes in cell cycle progression and cell volume regulation . This can lead to altered cell proliferation and survival, potentially influencing the progression of diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents could affect its absorption and distribution in the body Additionally, factors such as temperature and pH could potentially influence its stability and activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-1H-indazole-3-carboxylate typically involves the reaction of indazole-3-carboxylic acid with methanol in the presence of an acid catalyst. The process includes:
Reactants: Indazole-3-carboxylic acid and methanol.
Catalyst: Acid such as sulfuric acid or hydrochloric acid.
Conditions: The reaction is carried out at an appropriate temperature, followed by purification through distillation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of functionalized indazole derivatives .
Applications De Recherche Scientifique
Methyl 1-benzyl-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Indazole derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1H-indazole-3-carboxylate: A closely related compound with similar chemical properties but lacking the benzyl group.
1-Benzyl-1H-indazole-3-carboxylic acid: Another related compound where the ester group is replaced by a carboxylic acid group.
Uniqueness
Methyl 1-benzyl-1H-indazole-3-carboxylate is unique due to the presence of both the benzyl and ester groups, which can influence its chemical reactivity and biological activity. The benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications .
Propriétés
IUPAC Name |
methyl 1-benzylindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQTFQMUAVGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2844709.png)
![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
![[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B2844711.png)

![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)
![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)

![N-(4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2844719.png)
![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2844727.png)

